molecular formula C8H18O4S B3393347 Bis(2-methylpropyl) sulfate CAS No. 23304-40-7

Bis(2-methylpropyl) sulfate

Cat. No.: B3393347
CAS No.: 23304-40-7
M. Wt: 210.29 g/mol
InChI Key: UXLGPJLQZVPSSD-UHFFFAOYSA-N
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Description

Bis(2-methylpropyl) sulfate: is an organic compound that belongs to the class of sulfates. It is characterized by the presence of two 2-methylpropyl groups attached to a sulfate group. This compound is used in various chemical processes and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2-methylpropyl) sulfate typically involves the reaction of 2-methylpropanol with sulfuric acid or a suitable sulfating agent. One common method is the reaction of 2-methylpropanol with sulfur trioxide or chlorosulfonic acid under controlled conditions to form the desired sulfate ester .

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through continuous processes involving the reaction of 2-methylpropanol with sulfur trioxide in the presence of a catalyst. The reaction is carried out in a reactor where the temperature and pressure are carefully controlled to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Bis(2-methylpropyl) sulfate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Bis(2-methylpropyl) sulfate is used as a reagent in organic synthesis, particularly in the preparation of other sulfate esters and as a sulfating agent .

Biology and Medicine: In biological research, this compound is used to study the effects of sulfation on biological molecules and pathways. It is also used in the development of sulfated drugs and as a model compound for studying sulfate metabolism .

Industry: In industrial applications, this compound is used in the production of surfactants, detergents, and other chemical products. It is also used in the formulation of certain pharmaceuticals and personal care products .

Mechanism of Action

The mechanism of action of bis(2-methylpropyl) sulfate involves its ability to act as a sulfating agent. It can transfer its sulfate group to other molecules, thereby modifying their chemical properties. This sulfation process can affect the solubility, reactivity, and biological activity of the target molecules. The molecular targets and pathways involved in its action depend on the specific application and the molecules being sulfated .

Comparison with Similar Compounds

Uniqueness: Bis(2-methylpropyl) sulfate is unique due to the presence of two 2-methylpropyl groups attached to the sulfate, which imparts specific chemical and physical properties. Its ability to act as a sulfating agent makes it valuable in various chemical and biological applications .

Properties

IUPAC Name

bis(2-methylpropyl) sulfate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O4S/c1-7(2)5-11-13(9,10)12-6-8(3)4/h7-8H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXLGPJLQZVPSSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COS(=O)(=O)OCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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